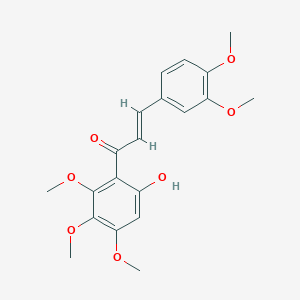

6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C20H22O7 |

|---|---|

Molekulargewicht |

374.4 g/mol |

IUPAC-Name |

(E)-3-(3,4-dimethoxyphenyl)-1-(6-hydroxy-2,3,4-trimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H22O7/c1-23-15-9-7-12(10-16(15)24-2)6-8-13(21)18-14(22)11-17(25-3)19(26-4)20(18)27-5/h6-11,22H,1-5H3/b8-6+ |

InChI-Schlüssel |

YYGVWBCOVUSNQT-SOFGYWHQSA-N |

Isomerische SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |

Kanonische SMILES |

COC1=C(C=C(C=C1)C=CC(=O)C2=C(C(=C(C=C2O)OC)OC)OC)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Optimization

The base-catalyzed condensation proceeds via enolate formation of the acetophenone (e.g., 2',4',6'-trimethoxy-3-hydroxyacetophenone) followed by nucleophilic attack on the aldehyde (e.g., 3,4-dimethoxybenzaldehyde). Piperidine in pyridine is a common catalytic system, as demonstrated in hepta-oxygenated flavonoid syntheses. Key parameters include:

- Temperature : 80–110°C for 6–12 hours

- Solvent : Pyridine or ethanol/water mixtures

- Yield : 60–75% for analogous pentamethoxychalcones

A representative procedure from JSTAGE involves refluxing equimolar quantities of 4,6-dibenzyloxy-2,3-dimethoxybenzaldehyde and 2-hydroxy-4,5,6-trimethoxyacetophenone in pyridine with piperidine (10 drops) overnight. The crude product is acidified, extracted with ethyl acetate, and recrystallized from methanol to obtain orange-red crystals (mp 136°C).

Friedel-Crafts Alkylation in Chalcone Synthesis

Intramolecular Friedel-Crafts alkylation offers an alternative route, particularly for introducing hydroxyl groups. While US6967209B2 details this method for synthesizing 6-hydroxy-3,4-dihydroquinolinone, analogous conditions can be adapted for pentamethoxychalcones:

Lewis Acid-Catalyzed Cyclization

- Catalyst : AlCl₃ (4 equivalents)

- Solvent : DMSO or N,N-dimethylacetamide (DMA)

- Temperature : 150–160°C for 2 hours

- Yield : >90% purity after recrystallization

A scaled-up procedure from the patent uses:

| Component | Quantity | Role |

|---|---|---|

| N-(4-methoxyphenyl)-3-chloropropionamide | 300 g (1.4 mol) | Starting material |

| DMA | 165 mL | Solvent |

| AlCl₃ | 760 g (4 eq) | Lewis acid catalyst |

The exothermic reaction reaches 140°C during AlCl₃ addition, followed by 2-hour heating at 150–160°C. Quenching with water and sodium borohydride yields 212.8 g (92.9%) of product.

Green Chemistry Approaches

Micellar-Mediated Synthesis

Recent advances employ cationic surfactants like CTAB or nonionic Tween 80 to enhance reaction kinetics and yields:

| Parameter | CTAB System | Tween 80 System |

|---|---|---|

| Concentration | 5×CMC (0.0045 M) | 61×CMC (54.9 mM) |

| Temperature | 60°C | 50°C |

| Yield (model chalcone) | 65% | 70% |

DOSY NMR studies confirm reactant incorporation into micelles, with CTAB showing superior encapsulation (85% incorporation vs. Tween 80’s 73%).

Solvent-Free Bismuth(III) Chloride Catalysis

Kumar et al. reported a solvent-free method using BiCl₃ (5 mol%):

- Conditions : 110°C, 30–45 minutes

- Yield : 82–89% for pentamethoxychalcone analogs

- Advantages : No side products like Michael adducts; TLC monitoring (eluent: 7:3 hexane/ethyl acetate)

Natural Product Isolation

This compound occurs in Piper obliquum, with extraction protocols involving:

- Plant material : Dried leaves (100 g)

- Extraction : Methanol (3×500 mL, 48h)

- Fractionation : Silica gel chromatography (CHCl₃:MeOH 9:1)

- Purity : >98% by HPLC (C18 column, 1 mL/min, λ=280 nm)

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Environmental Impact |

|---|---|---|---|---|

| Claisen-Schmidt | 60–75% | 95–98% | High | Moderate (solvent use) |

| Friedel-Crafts | >90% | 99.2% | Industrial | Low (recycled DMA) |

| Micellar (CTAB) | 65–70% | 97% | Lab-scale | Low (aqueous phase) |

| BiCl₃ (solvent-free) | 82–89% | 96% | Medium | Minimal |

| Natural Isolation | 0.2–0.5% | 98% | Low | Sustainable |

Analyse Chemischer Reaktionen

Types of Reactions: 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The α,β-unsaturated carbonyl system can be reduced to form a saturated ketone.

Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products:

Oxidation: Formation of 6’-oxo-3,4,2’,3’,4’-pentamethoxychalcone.

Reduction: Formation of 6’-hydroxy-3,4,2’,3’,4’-pentamethoxychalcone alcohol.

Substitution: Formation of various substituted chalcones depending on the reagent used.

Wissenschaftliche Forschungsanwendungen

Biological Applications

6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone exhibits various biological activities:

Anti-inflammatory Activity

- Mechanism: The compound inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.

- Case Study: In a study evaluating its effects on lipopolysaccharide-induced inflammation in rat models, significant reductions in inflammatory markers were observed .

Antibacterial Activity

- Mechanism: It disrupts bacterial cell wall synthesis and inhibits bacterial growth.

- Case Study: Research demonstrated that this chalcone derivative displayed potent antibacterial properties against multiple strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Chemopreventive Properties

- Mechanism: The compound modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

- Case Study: In vitro studies indicated that treatment with this compound resulted in decreased viability of various cancer cell lines, including A549 lung cancer cells .

Industrial Applications

The compound is also explored for its potential in developing pharmaceuticals and nutraceuticals due to its bioactive properties:

Pharmaceutical Development

- Application: As a precursor for synthesizing other bioactive chalcones and flavonoids.

- Example: Its derivatives are being investigated for their potential use in anti-cancer therapies and as anti-inflammatory agents.

Nutraceuticals

Wirkmechanismus

The mechanism of action of 6’-Hydroxy-3,4,2’,3’,4’-pentamethoxychalcone involves multiple molecular targets and pathways:

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines such as interleukin-1, interleukin-6, and interleukin-10.

Antibacterial Activity: Disrupts bacterial cell wall synthesis and inhibits bacterial growth.

Chemopreventive Activity: Modulates the nuclear factor-kappa B (NF-κB) and PI3K/Akt signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Analytical Techniques for Characterization

- Mass Spectrometry: PTC and its metabolites are identified using UHPLC-LTQ-Orbitrap MS with MMDF (multiple mass defect filters) for high-resolution detection . Diagnostic fragments include [M−H−15]⁻ (demethylation) and [M−H−176]⁻ (glucuronide loss) .

- Chromatography : PTC elutes at 21.60 min on a C18 column, while its demethylated metabolite (M14) elutes earlier (16.02 min) due to reduced hydrophobicity .

Biologische Aktivität

6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone is a polymethoxylated flavonoid known for its diverse biological activities. This compound has garnered attention in recent years due to its potential therapeutic effects, particularly in the realms of anti-inflammatory, antioxidant, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

- Common Name : this compound

- CAS Number : 114021-62-4

- Molecular Formula : CHO

- Molecular Weight : 374.38 g/mol

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial for reducing oxidative stress in biological systems.

| Study | Method | Findings |

|---|---|---|

| DPPH assay | Exhibited moderate scavenging activity against DPPH radicals. | |

| Cell-based assays | Reduced ROS levels in treated cells significantly. |

2. Anti-inflammatory Properties

The compound demonstrates notable anti-inflammatory effects by inhibiting various pro-inflammatory mediators. Studies have shown that it can reduce the expression of inflammatory cytokines such as TNF-α and IL-6.

| Study | Method | Findings |

|---|---|---|

| LPS-induced inflammation model | Decreased levels of iNOS and COX-2 in treated macrophages. | |

| Cytokine assays | Inhibited secretion of IL-1β and IL-6 in vitro. |

3. Anticancer Activity

This compound has been evaluated for its anticancer properties across various cancer cell lines. It has shown promise in inhibiting cell proliferation and inducing apoptosis.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The presence of hydroxyl and methoxy groups enhances its ability to neutralize free radicals.

- Inhibition of Inflammatory Pathways : The compound modulates signaling pathways involved in inflammation, particularly by downregulating NF-kB and MAPK pathways.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways in cancer cells, leading to cell death.

Case Studies

-

Anti-inflammatory Effects in Macrophages :

A study investigated the effects of this compound on LPS-stimulated BV2 microglial cells. Results indicated a significant reduction in nitric oxide production and inflammatory cytokine release, suggesting its potential as a therapeutic agent for neuroinflammatory conditions. -

Anticancer Potential Against Lung Cancer :

In vitro studies on A549 lung cancer cells demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates compared to untreated controls.

Q & A

Q. What are the established synthesis routes for 6'-Hydroxy-3,4,2',3',4'-pentamethoxychalcone?

The synthesis involves a two-step process: (1) Condensation of 2,3,4,6-tetrakis(methoxymethoxy)acetophenone with a substituted benzaldehyde derivative (e.g., p-methoxymethoxybenzaldehyde) under acidic conditions. (2) Demethoxymethylation of the intermediate using reagents like HCl in methanol to yield the final chalcone. This method ensures regioselective introduction of hydroxy and methoxy groups .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy (¹H and ¹³C) to identify proton environments and carbon frameworks.

- Mass spectrometry (MS) for molecular weight confirmation (C₁₈H₁₈O₇, exact mass 346.1052).

- X-ray crystallography (if crystalline) to resolve stereochemistry and bond angles. The InChIKey (CRBYNQCDRNZCNX-DUXPYHPUBK) and SMILES from PubChem aid in database referencing .

Q. What in vitro assays are used to evaluate its antioxidant activity?

Common assays include:

- DPPH/ABTS radical scavenging to measure free radical neutralization.

- FRAP assay for reducing power quantification.

- Cellular ROS assays (e.g., using H₂O₂-induced oxidative stress in HepG2 cells). Studies on analogous chalcones (e.g., 2'-hydroxychalcones) show EC₅₀ values < 50 μM in DPPH assays, suggesting potent activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from:

- Purity variations : Use HPLC≥96% pure standards (e.g., protocols in ) to minimize impurities affecting results .

- Assay conditions : Standardize parameters (e.g., pH, temperature, solvent systems like DMSO concentration).

- Cell model specificity : Validate findings across multiple cell lines (e.g., primary vs. cancer cells) .

Q. What strategies improve the bioavailability of this compound?

Approaches include:

- Derivatization : Trimethylsilyl (TMS) protection of hydroxyl groups enhances lipophilicity and stability (e.g., TMS derivatives in ) .

- Nanoformulations : Encapsulation in liposomes or polymeric nanoparticles improves solubility and targeted delivery.

- Prodrug design : Esterification of hydroxy groups for enhanced absorption .

Q. How do structure-activity relationship (SAR) studies inform optimization of this chalcone?

Key SAR findings from analogs (e.g., ):

- Methoxy vs. hydroxy groups : Methoxy substitutions at C-3' and C-4' enhance metabolic stability, while hydroxy groups at C-6' and C-2' are critical for radical scavenging.

- α,β-unsaturated ketone : Essential for Michael addition-mediated antioxidant mechanisms.

- Planarity : Conjugation across the chalcone backbone influences π-π interactions with cellular targets .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?

- Use chemical impermeable gloves and ventilated fume hoods to avoid dermal/ocular exposure.

- Store at room temperature in airtight containers protected from light.

- Dispose of waste via incineration or approved chemical waste protocols .

Data Interpretation and Reproducibility

Q. How can researchers validate the reproducibility of synthetic yields?

- Optimize reaction stoichiometry : Use a 1:1.2 molar ratio of acetophenone to benzaldehyde derivatives.

- Monitor reaction progress : TLC or HPLC tracking ensures completion before demethoxymethylation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) yields >85% purity .

Analytical Method Development

Q. What chromatographic methods are suitable for quantifying this chalcone?

- HPLC : C18 column, mobile phase = acetonitrile/0.1% formic acid (70:30), detection at 280 nm.

- UPLC-MS/MS : For trace-level quantification in biological matrices (LOQ < 1 ng/mL) .

Biological Mechanism Elucidation

Q. What in vivo models are appropriate for studying its effects on glucose regulation?

- Streptozotocin-induced diabetic rats : Oral administration (10–50 mg/kg/day) to assess fasting glucose and insulin sensitivity.

- Mechanistic studies : Western blotting for AMPK/GLUT4 pathways in muscle tissues, referencing antioxidant chalcones from .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.